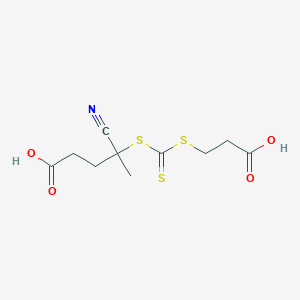
2-Chloromethyl-3-fluoro-phenylisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-3-fluoro-phenylisocyanate (CMFPC) is a halogenated compound that has been widely studied for its potential applications in the fields of chemistry, biochemistry and pharmacology. CMFPC is a highly reactive compound and has been used in a variety of chemical reactions, such as the synthesis of various drugs, dyes and other compounds. In addition, CMFPC has been studied for its potential applications in the field of biomedical research, including its use as a reagent in the synthesis of biologically active compounds and its potential use as a drug delivery system.
Mécanisme D'action
The mechanism of action of 2-Chloromethyl-3-fluoro-phenylisocyanate is not fully understood. However, it is believed that the compound reacts with amines and other nucleophiles, forming covalent bonds with the amine or other nucleophile. This reaction is believed to be the basis for the biological activity of 2-Chloromethyl-3-fluoro-phenylisocyanate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloromethyl-3-fluoro-phenylisocyanate are not fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties. In addition, 2-Chloromethyl-3-fluoro-phenylisocyanate has been shown to inhibit the growth of bacteria and fungi. It has also been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloromethyl-3-fluoro-phenylisocyanate in laboratory experiments include its high reactivity and its low toxicity. Additionally, 2-Chloromethyl-3-fluoro-phenylisocyanate is relatively inexpensive and can be easily synthesized in the laboratory. However, one of the main limitations of using 2-Chloromethyl-3-fluoro-phenylisocyanate in laboratory experiments is its instability, which can lead to the formation of toxic by-products.
Orientations Futures
There are numerous potential future directions for the use of 2-Chloromethyl-3-fluoro-phenylisocyanate in scientific research. These include its use in the synthesis of novel drugs and other compounds, its use as a drug delivery system, its use in the synthesis of fluorescent probes and fluorescent dyes, and its potential use as an inhibitor of enzymes. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Chloromethyl-3-fluoro-phenylisocyanate, as well as its potential applications in the field of biomedical research.
Méthodes De Synthèse
2-Chloromethyl-3-fluoro-phenylisocyanate can be synthesized using a variety of methods, including the reaction of chloromethylbenzene with fluoroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by column chromatography. The purity of the product can be determined by thin-layer chromatography and the structure of the compound can be confirmed by nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2-Chloromethyl-3-fluoro-phenylisocyanate has been used in numerous scientific studies, including in the synthesis of biologically active compounds. In addition, 2-Chloromethyl-3-fluoro-phenylisocyanate has been used in the synthesis of drugs, dyes and other compounds. 2-Chloromethyl-3-fluoro-phenylisocyanate has also been used in the synthesis of peptides, nucleotides and other small molecules. In addition, 2-Chloromethyl-3-fluoro-phenylisocyanate has been used in the synthesis of various fluorescent probes and fluorescent dyes.
Propriétés
IUPAC Name |
2-(chloromethyl)-1-fluoro-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-6-7(10)2-1-3-8(6)11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXDQBMTTJVGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-3-fluoro-phenylisocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)



![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)

![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)

![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)
![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)

